molecular formula C13H13NO B14696319 3-(3,5-Dimethylphenoxy)pyridine CAS No. 28232-51-1

3-(3,5-Dimethylphenoxy)pyridine

Cat. No.: B14696319
CAS No.: 28232-51-1
M. Wt: 199.25 g/mol
InChI Key: GEJYOZOJVUISGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered ring containing one nitrogen atom, which makes it a significant heterocyclic compound in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)pyridine typically involves the reaction of 3,5-dimethylphenol with pyridine derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,5-dimethylphenol is replaced by a pyridine moiety. This reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .

Industrial Production Methods

Industrial production of pyridine derivatives, including this compound, often involves catalytic processes. The use of shape-selective catalysts like ZSM-5 zeolite has been reported to enhance the yield and selectivity of the desired product . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(3,5-Dimethylphenoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive ligand in various biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyridine and 3,5-dimethylphenoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

28232-51-1

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)pyridine

InChI

InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)15-12-4-3-5-14-9-12/h3-9H,1-2H3

InChI Key

GEJYOZOJVUISGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CN=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.